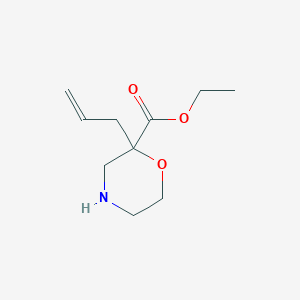

Ethyl 2-allylmorpholine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-allylmorpholine-2-carboxylate and related compounds often involves complex reactions, including Heck-mediated synthesis and photochemically induced cyclization processes. For instance, Heck coupling reactions have been employed in the synthesis of closely related compounds, leading to the formation of various esters and carbamic acid ethyl esters, which further cyclize to give desired products (Pampín et al., 2003). Similarly, direct palladium-catalyzed alkenylation, benzylation, and alkylation have been applied to ethyl oxazole-4-carboxylate, demonstrating the versatility and reactivity of these systems in creating complex structures (Verrier et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-allylmorpholine-2-carboxylate and related molecules has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray analysis, vibrational spectral studies, and DFT calculations have provided insight into the optimized molecular crystal structures of these compounds. Such studies reveal the intricacies of the molecular geometry, intermolecular interactions, and crystal packing, which are essential for understanding the properties and reactivity of these molecules (Luo et al., 2019).

Chemical Reactions and Properties

Ethyl 2-allylmorpholine-2-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. Reactions include cyclocondensation processes, wherein compounds like isatoic anhydride react with ethyl acetoacetate to form quinolines and their derivatives, showcasing the compound's utility in synthesizing heterocyclic structures (Jentsch et al., 2018). Additionally, copolymerization reactions involving ethyl oxazoline demonstrate the potential of ethyl 2-allylmorpholine-2-carboxylate derivatives in polymer science (Rivas & Pizarro, 1989).

Physical Properties Analysis

The physical properties of ethyl 2-allylmorpholine-2-carboxylate, including melting points, solubility, and thermal stability, are determined through elemental analysis, thermogravimetric analysis (TGA), and differential thermal analysis (DTA). These properties are crucial for understanding the compound's behavior in various environments and for its storage and handling (Sapnakumari et al., 2014).

Aplicaciones Científicas De Investigación

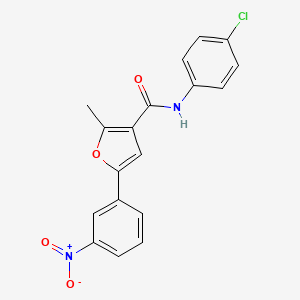

Synthesis and Biological Evaluation

Ethyl 2-allylmorpholine-2-carboxylate is involved in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of bromophenol derivatives with cyclopropyl moiety, which are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

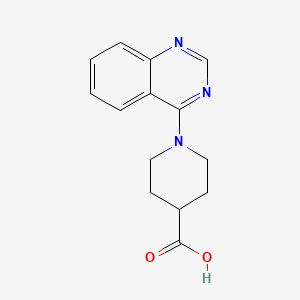

Antibacterial Applications

Compounds related to Ethyl 2-allylmorpholine-2-carboxylate, such as ethyl-2-chloroquinoline-3-carboxylates, have been explored for their antibacterial properties. These compounds, derived from ethyl-2-oxoquinoline-3-carboxylates, exhibit moderate antibacterial activity against organisms like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Chemical Synthesis

In the realm of chemical synthesis, Ethyl 2-allylmorpholine-2-carboxylate is used as a precursor or intermediate in synthesizing various complex chemical structures. For example, it is involved in the synthesis of tri- and tetra-cyclic heterocycles via radical cyclisation reactions onto azoles (Allin et al., 2005).

Corrosion Inhibition

Research also shows applications in corrosion inhibition. N-ethyl-morpholine salts of carboxylic acids, which are structurally similar to Ethyl 2-allylmorpholine-2-carboxylate, have been studied for their efficiency as corrosion inhibitors in neutral media (Agarwal & Landolt, 1998).

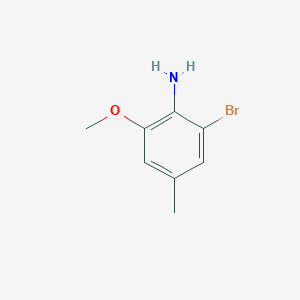

X-Ray Analysis and Vibrational Spectral Studies

Additionally, derivatives of Ethyl 2-allylmorpholine-2-carboxylate are subjects of structural and vibrational spectral studies. For example, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate has been synthesized and studied through single-crystal X-ray analysis (Luo et al., 2019).

Gas Separation

Research into carboxylate protic ionic liquids, which have a structural resemblance to Ethyl 2-allylmorpholine-2-carboxylate, suggests their application in gas separation, specifically for H2S absorption. These liquids demonstrate significant absorption capacity and low viscosity, making them practical for industrial applications (Zhao et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-prop-2-enylmorpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-5-10(9(12)13-4-2)8-11-6-7-14-10/h3,11H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOHEYDECVOKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCCO1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-allylmorpholine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)